7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Overview
Description
7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, or the extent and rate at which it reaches its targets in the body .
Result of Action
These effects would depend on the compound’s targets and mode of action, as well as the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid typically involves the introduction of the trifluoromethoxy group into the indazole core. One common method includes the reaction of indazole derivatives with trifluoromethoxylating reagents under controlled conditions. For instance, the use of cesium fluoride as a fluorine source in combination with organic precursors can facilitate the formation of the trifluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents has streamlined the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethanesulfonic acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of advanced materials and agrochemicals
Comparison with Similar Compounds
- 7-(Trifluoromethoxy)-1H-indazole-3-carboxamide
- 7-(Trifluoromethoxy)-1H-indazole-3-carboxylate
- 7-(Trifluoromethoxy)-1H-indazole-3-carboxaldehyde
Uniqueness: The presence of the carboxylic acid group in 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid distinguishes it from its analogs. This functional group imparts unique reactivity and solubility properties, making it particularly valuable in specific applications .
Properties
IUPAC Name |
7-(trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJOFHIWXSUJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652383 | |
Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-92-9 | |
Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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